Fostamatinib-Dinatrium
Übersicht
Beschreibung
Fostamatinib-Disodium ist ein Splenotyrosin-Kinase (SYK)-Inhibitor, der hauptsächlich zur Behandlung der chronischen Immunthrombozytopenie (ITP) bei Patienten eingesetzt wird, die nicht ausreichend auf vorherige Behandlungen angesprochen haben . Es wird unter den Handelsnamen Tavalisse und Tavlesse vermarktet . Fostamatinib-Disodium ist ein Prodrug, d. h. es wird im Körper zu seiner aktiven Form, Tamatinib (R406), metabolisiert .
Wissenschaftliche Forschungsanwendungen
Fostamatinib disodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of tyrosine kinases.
Biology: Investigated for its effects on cellular signaling pathways and immune responses.
Medicine: Primarily used for the treatment of chronic immune thrombocytopenia (ITP). .
Industry: Employed in the development of new pharmaceuticals targeting tyrosine kinases.
Wirkmechanismus
Target of Action
Fostamatinib disodium, also known as R788 disodium, is primarily targeted at the enzyme spleen tyrosine kinase (Syk) . Syk plays a crucial role in the immune system, particularly in the signaling pathways of immune cells .
Mode of Action
Fostamatinib disodium acts as a tyrosine kinase inhibitor . It works by blocking the activity of Syk, thereby reducing the immune system’s destruction of platelets . This allows the platelet count to rise, reducing the likelihood of excessive bleeding .
Biochemical Pathways
The inhibition of Syk by Fostamatinib disrupts the signaling pathways of immune cells . This disruption reduces the immune system’s ability to destroy platelets, allowing for an increase in platelet count . The increase in platelet count can help manage conditions like chronic immune thrombocytopenia (ITP), where the immune system destroys healthy platelets .
Pharmacokinetics
Fostamatinib is a prodrug that is rapidly cleaved by alkaline phosphatase in the intestine to its active moiety R406 . R406 is the major product in the blood and is mainly metabolized by cytochrome P450 3A4 and UGT1A9 in the liver . It is dominantly excreted in feces after anaerobic modification by the gut microbiota . The bioavailability of the tamatinib metabolite is 55% .
Result of Action
The primary result of Fostamatinib’s action is an increase in platelet count, which reduces the likelihood of excessive bleeding . This makes it an effective treatment for conditions like chronic immune thrombocytopenia (ITP), where the immune system destroys healthy platelets .
Action Environment
The action of Fostamatinib can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by the presence of other substances that are metabolized by the same enzymes (cytochrome P450 3A4 and UGT1A9) . Additionally, Fostamatinib and R406 strongly inhibit the breast cancer resistance protein, so the interaction with those substrates, particularly statins, should be carefully monitored .
Biochemische Analyse
Biochemical Properties
Fostamatinib disodium is a prodrug that is rapidly cleaved by alkaline phosphatase in the intestine to its active moiety R406 . R406 is the major product in the blood and is mainly metabolized by cytochrome P450 3A4 and UGT1A9 in the liver . It has a high protein binding ratio . R406 inhibits the activity of the enzyme spleen tyrosine kinase (SYK) . This enzyme is involved in stimulating parts of the immune system . By blocking SYK’s activity, Fostamatinib disodium reduces the immune system’s destruction of platelets, allowing the platelet count to rise, which reduces the likelihood of excessive bleeding .
Cellular Effects
Fostamatinib disodium has shown activity in numerous cell types in vitro . It has been found to be effective in reducing inflammation and joint damage in immune-mediated rheumatoid arthritis . It has also shown efficacy in a remarkable range of animal models in vivo, including rodent models of asthma, inflammatory arthritis, lupus, glomerulonephritis, diabetes, and lymphoma .
Molecular Mechanism
The active metabolite of Fostamatinib disodium, R406, inhibits signal transduction by Fcγ receptors involved in the antibody-mediated destruction of platelets by immune cells in chronic ITP . It is an adenosine triphosphate–competitive inhibitor of the Syk catalytic domain and has a number of downstream effects, including inhibiting FcϵRI signaling in mast cells as well as FcγR and B-cell receptor Syk-dependent signaling .
Temporal Effects in Laboratory Settings
Fostamatinib disodium is rapidly absorbed into circulation, with a terminal half-life of approximately 15 hours . It is dominantly excreted in feces after anaerobic modification by the gut microbiota . Patients receiving Fostamatinib treatment had a higher rate of dose reductions or temporary dose interruptions .
Dosage Effects in Animal Models
In animal models, the effects of Fostamatinib disodium have been studied extensively. It has shown efficacy in a remarkable range of animal models in vivo, including rodent models of asthma, inflammatory arthritis, lupus, glomerulonephritis, diabetes, and lymphoma . The dosage effects in these models have not been explicitly mentioned in the search results.
Metabolic Pathways
Fostamatinib disodium is metabolized by alkaline phosphatase to its major active metabolite, R406 . In vitro, R406 is principally metabolized by CYP3A4 and UGT1A9 . R406 inhibits CYP3A4 and breast cancer resistance protein (BCRP), and induces CYP2C8 .
Transport and Distribution
Fostamatinib disodium is a prodrug that is rapidly cleaved by alkaline phosphatase in the intestine to its active moiety R406 . R406 is the major product in the blood . It is mainly metabolized by cytochrome P450 3A4 and UGT1A9 in the liver and is dominantly excreted in feces after anaerobic modification by the gut microbiota .
Vorbereitungsmethoden
Fostamatinib-Disodium wird durch einen mehrstufigen chemischen Prozess synthetisiert. Der letzte Schritt beinhaltet die Phosphorylierung der Verbindung, um Fostamatinib-Disodium zu erzeugen . Industrielle Produktionsmethoden umfassen typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Fostamatinib-Disodium unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen im Molekül verändern.
Substitution: Substitutionsreaktionen können an den aromatischen Ringen auftreten und zur Bildung verschiedener Derivate führen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern . Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene Metaboliten und Derivate von Fostamatinib-Disodium .
Wissenschaftliche Forschungsanwendungen
Fostamatinib-Disodium hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Modellverbindung zur Untersuchung der Hemmung von Tyrosinkinasen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und Immunantworten.
Medizin: Wird hauptsächlich zur Behandlung der chronischen Immunthrombozytopenie (ITP) eingesetzt. .
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Tyrosinkinasen abzielen.
Wirkmechanismus
Fostamatinib-Disodium übt seine Wirkung durch Hemmung der Aktivität der Splenotyrosin-Kinase (SYK) aus . SYK ist an den Signalwegen beteiligt, die die Reaktion des Immunsystems auf Antigene vermitteln. Durch Blockierung der Aktivität von SYK reduziert Fostamatinib-Disodium die Zerstörung von Thrombozyten durch das Immunsystem, wodurch die Thrombozytenzahl bei Patienten mit chronischer Immunthrombozytopenie erhöht wird . Der aktive Metabolit, Tamatinib (R406), ist für diese hemmende Wirkung verantwortlich .
Vergleich Mit ähnlichen Verbindungen
Fostamatinib-Disodium ist unter den Tyrosinkinase-Inhibitoren einzigartig, da es speziell auf SYK abzielt. Ähnliche Verbindungen umfassen:
Eltrombopag: Ein Thrombopoietin-Rezeptor-Agonist, der zur Steigerung der Thrombozytenproduktion bei Patienten mit ITP eingesetzt wird.
Romiplostim: Ein weiterer Thrombopoietin-Rezeptor-Agonist, der für den gleichen Zweck wie Eltrombopag eingesetzt wird.
Die Einzigartigkeit von Fostamatinib-Disodium liegt in seinem Wirkmechanismus, der speziell auf SYK abzielt, was es von anderen Behandlungen unterscheidet, die entweder auf unterschiedliche Signalwege abzielen oder einen anderen Wirkmechanismus haben .
Eigenschaften
IUPAC Name |
disodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN6O9P.2Na/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4;;/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYBQXDGYCYSGA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)([O-])[O-])C.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN6Na2O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145275 | |
Record name | Fostamatinib disodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025687-58-4, 914295-16-2 | |
Record name | Fostamatinib disodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025687584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fostamatinib disodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 6-[[5-fluoro-2-[(3,4,5-trimethoxyphenyl)amino]-4-pyrimidinyl]amino]-2,2-dimethyl-4-[(phosphonooxy)methyl]-, disodium salt, hexahydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FOSTAMATINIB DISODIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9417132K8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.